
1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
説明
The compound of interest, 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, is a derivative of pyrazole carboxylic acid, which is a class of compounds known for their biological importance and potential applications in various fields, including pharmaceuticals and agriculture. While the specific compound is not directly mentioned in the provided papers, the research on related pyrazole derivatives can offer insights into its properties and synthesis.
Synthesis Analysis
The synthesis of pyrazole carboxylic acids and their derivatives typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was achieved through a series of reactions starting from propargyl alcohol, including oxidation, esterification, addition, methylation, and hydrolysis, with a final yield of 52% and a purity of 98% as determined by HPLC . Similarly, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid involved ester condensation, cyclization, and hydrolysis, starting from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . These studies demonstrate the complexity and the potential for high yields in the synthesis of pyrazole carboxylic acids.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets or other chemicals.
Chemical Reactions Analysis
Pyrazole carboxylic acids undergo various chemical reactions, which can be used to further modify the structure or to understand their reactivity. For instance, 5-amino-3-trifluoromethylisoxazole- and -pyrazole-4-carboxylic acids were prepared and their reactions with electrophiles were examined, leading to different products depending on the nature of the electrophile . These reactions highlight the versatility of pyrazole carboxylic acids in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing trifluoromethyl groups can affect the acidity, reactivity, and overall stability of the compound. The small energy gap between the frontier molecular orbitals of a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, was found to be responsible for its nonlinear optical activity . These properties are essential for the potential application of pyrazole carboxylic acids in various fields.
科学的研究の応用
Synthesis and Structural Studies :
- Research has focused on synthesizing pyrazole derivatives, including those related to 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, and studying their structures. For instance, studies on the synthesis of similar pyrazole carboxylic acids and their crystal structures have been conducted to understand their chemical properties and potential applications (Radi et al., 2015).
Creation of Coordination Complexes and Polymers :
- Research has also delved into the use of pyrazole derivatives in creating coordination complexes and polymers. These materials are of interest in various fields, including materials science, due to their unique properties and potential applications. Studies have explored the assembly of these complexes and polymers using pyrazole derivatives (Cheng et al., 2017).
Chemical Functionalization and Reactivity Studies :
- There is significant interest in the chemical reactivity and functionalization of pyrazole compounds. Research in this area aims to understand how these compounds react under different conditions and how they can be modified to create new compounds with desired properties. Studies have examined the site-selective functionalization of trifluoromethyl-substituted pyrazoles, which is relevant to understanding the reactivity of 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (Schlosser et al., 2002).
Applications in Synthesis of Other Chemicals :
- This compound and its derivatives are used in the synthesis of other chemicals, showcasing their versatility and importance in organic chemistry. Research has been conducted on the synthesis of various pyrazole-3-carboxylic acid derivatives and their subsequent applications in creating other compounds (Yıldırım et al., 2005).
特性
IUPAC Name |
2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F8N2O2/c1-18-3(5(19)20)2(7(11,12)13)4(17-18)6(9,10)8(14,15)16/h1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQACFNIHDULWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)
![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)



![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)

![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)
![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)
![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)
